Ribothymidine 3'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribothymidine 3’-monophosphate is a pyrimidine nucleoside monophosphate. It is a derivative of ribothymidine, which is the ribonucleoside counterpart to thymidine. This compound contains a thymine base joined to a ribose pentose sugar and a phosphate group at the 3’ position . It is a crucial component in various biological processes, particularly in the structure and function of RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ribothymidine 3’-monophosphate typically involves the phosphorylation of ribothymidine. One common method is the enzymatic phosphorylation using specific kinases that transfer a phosphate group to the 3’ hydroxyl group of ribothymidine . Another approach involves chemical phosphorylation using reagents such as phosphoric acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of ribothymidine 3’-monophosphate often employs biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ribothymidine 3’-monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thymine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can alter the ribose sugar or the phosphate group.
Substitution: Substitution reactions can occur at the thymine base or the ribose sugar, leading to the formation of different nucleoside analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of ribothymidine 3’-monophosphate and various nucleoside analogs .
Scientific Research Applications
Ribothymidine 3’-monophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of ribothymidine 3’-monophosphate involves its incorporation into RNA molecules, where it contributes to the stability and proper folding of the RNA structure. It interacts with various enzymes and proteins involved in RNA processing and function . The molecular targets include RNA polymerases and ribosomal proteins, which are essential for RNA synthesis and translation .
Comparison with Similar Compounds
5-Methyluridine:
Thymidine Monophosphate: A thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety.
Uniqueness: Ribothymidine 3’-monophosphate is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotides that are typically phosphorylated at the 5’ position. This unique structure allows it to play specialized roles in RNA stability and function .
Properties
CAS No. |
3352-22-5 |
---|---|
Molecular Formula |
C10H15N2O9P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-6(14)7(5(3-13)20-9)21-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
QPSUNWCTFXJPJE-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.